![molecular formula C16H24INOSSi B12540832 Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, iodide CAS No. 801219-99-8](/img/structure/B12540832.png)
Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, iodide is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a thiazolium core substituted with trimethyl, phenyl, and trimethylsilyl groups, and an iodide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, iodide typically involves the reaction of 3,4,5-trimethylthiazolium salts with phenyl(trimethylsilyl) methanol in the presence of an iodide source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride, sodium bromide, or sodium acetate in polar solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Corresponding thiazolium salts with different counterions.
Scientific Research Applications
Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, iodide involves its interaction with specific molecular targets. The thiazolium core can interact with enzymes and receptors, leading to modulation of biological pathways. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
Thiazolium, 3,4,5-trimethyl-2-[phenylmethyl]-, iodide: Lacks the trimethylsilyl group, resulting in different chemical properties.
Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, chloride: Similar structure but with a chloride counterion instead of iodide.
Uniqueness
Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, iodide is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable reagent in various scientific applications.
Properties
CAS No. |
801219-99-8 |
|---|---|
Molecular Formula |
C16H24INOSSi |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
trimethyl-[phenyl-(3,4,5-trimethyl-1,3-thiazol-3-ium-2-yl)methoxy]silane;iodide |
InChI |
InChI=1S/C16H24NOSSi.HI/c1-12-13(2)19-16(17(12)3)15(18-20(4,5)6)14-10-8-7-9-11-14;/h7-11,15H,1-6H3;1H/q+1;/p-1 |
InChI Key |
RBOSZELKADCOIL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC(=[N+]1C)C(C2=CC=CC=C2)O[Si](C)(C)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



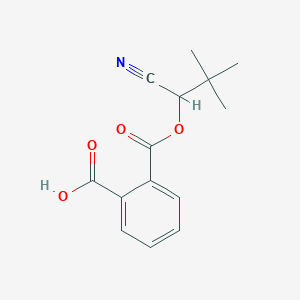
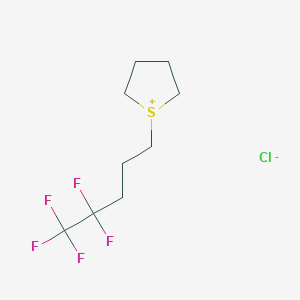
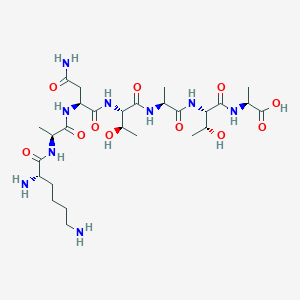
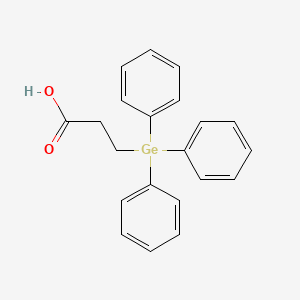
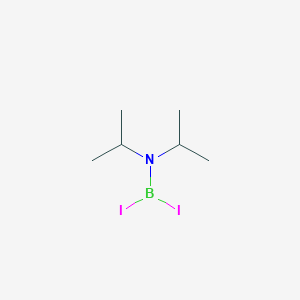
![2-[(1,1-Dichloro-2-cyclohexyl-2,2-difluoroethyl)sulfanyl]pyridine](/img/structure/B12540779.png)
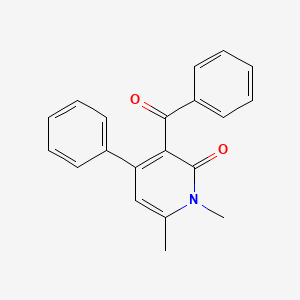
![4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B12540787.png)
![N-Butyl-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12540796.png)
![Diethyl 2,2'-spirobi[[1,3]benzodioxole]-5,5'-dicarboxylate](/img/structure/B12540798.png)

![3-{[Methyl(phenyl)boranyl]oxy}propyl acetate](/img/structure/B12540807.png)
![5-{[3-(4-Amino-3-methylphenyl)propyl]amino}pentanamide](/img/structure/B12540819.png)
